2-[2-(morpholin-4-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-(2-Morpholino-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that contains both morpholine and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholino-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 6-phenylpyridazin-3(2H)-one with 2-chloro-N-(2-morpholino-2-oxoethyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholino-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridazine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2-Morpholino-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-morpholino-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Morpholino-2-oxoethyl)thioacetic acid
- N-(2-Morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide
- S-(2-Morpholino-2-oxoethyl)benzothioate
Uniqueness
2-(2-Morpholino-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of both morpholine and pyridazine rings, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H17N3O3/c20-15-7-6-14(13-4-2-1-3-5-13)17-19(15)12-16(21)18-8-10-22-11-9-18/h1-7H,8-12H2 |
InChI Key |
NEYAPHQIZKIABM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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